![molecular formula C14H12N2O B1361892 2-(2-methoxyphenyl)-1H-benzimidazole CAS No. 6528-85-4](/img/structure/B1361892.png)
2-(2-methoxyphenyl)-1H-benzimidazole
Overview
Description
2-(2-Methoxyphenyl)-1H-benzimidazole (2-Methoxy-1H-benzimidazole or 2-Methoxy-BZ) is a heterocyclic compound belonging to the benzimidazole family. It is a colorless to pale yellow crystalline solid with an earthy odor. It is stable under normal conditions and is soluble in many organic solvents. 2-Methoxy-BZ has been studied extensively due to its wide range of applications in the scientific and medical fields. It has been used in the synthesis of various pharmaceuticals, as a corrosion inhibitor, and as a catalyst in organic synthesis. It has also been used in the laboratory to study the mechanism of action of various biochemical and physiological processes.
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, including compounds related to 2-(2-methoxyphenyl)-1H-benzimidazole, have been studied for their potential anticancer activities. For instance, a study by El-Shekeil, Obeid, and Al-Aghbari (2012) evaluated new benzimidazole derivatives for their in vitro anticancer potential, finding moderate cytotoxic effects towards HeLa cells (El-Shekeil, Obeid, & Al-Aghbari, 2012). Al-Mudaris et al. (2013) also investigated the anticancer activity of compounds combining benzimidazole structures, observing enhanced anticancer properties, particularly against leukemia cell lines (Al-Mudaris et al., 2013).
Vasorelaxant Properties
The relaxant activity of 2-(substituted phenyl)-1H-benzimidazole derivatives was recorded using in vitro rat aorta ring tests by Estrada-Soto et al. (2006). They found that some derivatives, including those related to 2-(2-methoxyphenyl)-1H-benzimidazole, demonstrated potent vasorelaxant properties, suggesting potential applications in treating hypertensive diseases (Estrada-Soto et al., 2006).
Molecular and Structural Analysis
Studies have also focused on the molecular and structural aspects of benzimidazole derivatives. For example, Navarrete-Vázquez et al. (2006) analyzed the crystal structure and conformational isomers of 2-(2-methoxyphenyl)-1H-benzimidazole, providing insights into the compound's molecular interactions and stability (Navarrete-Vázquez et al., 2006).
Antimicrobial Properties
Some benzimidazole derivatives exhibit selective antibacterial properties. Kühler et al. (2002) discovered compounds with retained antibacterial potency against Helicobacter spp. while removing proton pump inhibitor activity, indicating potential applications in treating specific bacterial infections (Kühler et al., 2002).
Corrosion Inhibition
Benzimidazole derivatives have been investigated for their corrosion inhibition performance. Yadav et al. (2013) synthesized benzimidazole derivatives and evaluated their efficacy as inhibitors for mild steel corrosion in acidic solutions, demonstrating their potential industrial applications (Yadav et al., 2013).
properties
IUPAC Name |
2-(2-methoxyphenyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-13-9-5-2-6-10(13)14-15-11-7-3-4-8-12(11)16-14/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFBDHNAZPBWTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353953 | |
Record name | 2-(2-methoxyphenyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-1H-benzimidazole | |
CAS RN |
6528-85-4 | |
Record name | 2-(2-Methoxyphenyl)benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6528-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-methoxyphenyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6528-85-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 2-(2-methoxyphenyl)-1H-benzimidazole?
A1: 2-(2-methoxyphenyl)-1H-benzimidazole consists of a benzimidazole ring system linked to a 2-methoxyphenyl substituent. The molecule can adopt different conformations, with varying dihedral angles between these two components. In the crystal structure, two distinct conformational isomers have been observed. []
Q2: How does the structure of 2-(2-methoxyphenyl)-1H-benzimidazole influence its interactions in the solid state?
A2: In the crystal lattice, 2-(2-methoxyphenyl)-1H-benzimidazole molecules interact via various non-covalent forces. These include bifurcated three-centre hydrogen bonds, forming chains along a specific crystallographic axis. Additionally, offset and edge-to-face π–π interactions further stabilize the packing arrangement. []
Q3: Has 2-(2-methoxyphenyl)-1H-benzimidazole been explored in coordination chemistry, and what are the structural features of its metal complexes?
A3: Yes, 2-(2-methoxyphenyl)-1H-benzimidazole can act as a ligand in metal complexes. For instance, it forms a tetrahedral cobalt(II) complex with the formula [CoCl2(L4)2], where L4 represents the 2-(2-methoxyphenyl)-1H-benzimidazole ligand. [] This complex exhibits single-molecule magnet behavior and demonstrates catalytic activity in the coupling reaction of carbon dioxide with epoxides to produce cyclic carbonates. [] Another example is a copper(II) complex, [Cu(bpb)2(NO3)2], where bpb represents 1-(2-methoxybenzyl)-2-(2-methoxyphenyl)-1H-benzimidazole. This complex exhibits a cis disposition with respect to the ligands and displays blue fluorescence, likely due to intramolecular π–π stacking. []
Q4: Can 2-(2-methoxyphenyl)-1H-benzimidazole derivatives act as ligands in catalysts for polymerization reactions?
A4: Yes, nickel(II) complexes containing derivatives of 2-(2-methoxyphenyl)-1H-benzimidazole, such as bis[1-(2-methoxybenzyl)-2-(2-methoxyphenyl)-1H-benzimidazole]nickel(II) dibromide, exhibit high catalytic activity in the vinyl polymerization of norbornene when activated with methylaluminoxane. [] This activity highlights the potential of these compounds in developing efficient catalysts for polymerization reactions.
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